4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile

Physicochemical properties Thermal stability Purification

Researchers studying halogen regioisomerism require precise substitution patterns unavailable from generic analogs. This 4'-chloro-3-fluoro biphenyl-4-carbonitrile offers validated differentiation: - **SAR control**: 4.1-fold lower cytotoxicity (IC50 15.6 µM) vs. 2'-fluoro analog (3.8 µM) in MCF-7 cells - **Antioxidant benchmark**: DPPH IC50 12.5 µg/mL; unsubstituted analog >20,000 µg/mL - **Thermal stability**: Predicted bp 357.4°C suitable for high-temperature couplings - **Supply**: Strict 2-8°C storage, sealed dry environment, 95-98% purity

Molecular Formula C13H7ClFN
Molecular Weight 231.65 g/mol
CAS No. 885949-48-4
Cat. No. B3038678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile
CAS885949-48-4
Molecular FormulaC13H7ClFN
Molecular Weight231.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)C#N)F)Cl
InChIInChI=1S/C13H7ClFN/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H
InChIKeyQTMNHNRYNLEKDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4′-Chloro-3-fluoro[1,1′-biphenyl]-4-carbonitrile – Overview


4′-Chloro-3-fluoro[1,1′-biphenyl]-4-carbonitrile (CAS 885949-48-4) is an organic small molecule that belongs to the halogenated biphenyl-4-carbonitrile subclass, characterized by a biphenyl scaffold with a 4-chloro substituent on one phenyl ring, a 3-fluoro substituent on the other, and a carbonitrile group at the 4-position [1]. With a molecular formula of C13H7ClFN, a molecular weight of 231.65 g/mol, a predicted boiling point of 357.4±32.0 °C, and a predicted density of 1.31±0.1 g/cm³, it serves primarily as a research chemical building block and a synthetic intermediate in medicinal chemistry and materials science . The compound is available from multiple reputable vendors with purities typically ranging from 95% to 98%, and is stored under refrigerated conditions (2-8°C) in sealed, dry environments .

Why Generic Biphenyl-4-carbonitrile Substitution Fails


Within the biphenyl-4-carbonitrile family, substitution pattern—specifically the position and electronic nature of halogen substituents—critically modulates electronic distribution, metabolic stability, and molecular recognition [1]. The precise 4-chloro and 3-fluoro substitution pattern in 4′-chloro-3-fluoro[1,1′-biphenyl]-4-carbonitrile creates a unique electronic profile that distinguishes it from other halogenated biphenylcarbonitriles . This unique profile translates into specific intermolecular interactions that cannot be replicated by using a generic, unsubstituted, or differently substituted analog; substituting a 4′-chloro-3-fluoro pattern for a 2-fluoro, 3′-chloro-5′-fluoro, or 2′-fluoro arrangement would yield a different molecular electrostatic potential, altered binding site complementarity, and potentially divergent downstream biological or physicochemical behavior, thereby failing as a drop-in replacement in target-focused research programs or in the synthesis of complex molecules where specific regiochemical and electronic control is required .

4′-Chloro-3-fluoro[1,1′-biphenyl]-4-carbonitrile – Quantitative Differentiation Evidence


Physicochemical Differentiation: Boiling Point and Density

The predicted boiling point and density of 4′-chloro-3-fluoro[1,1′-biphenyl]-4-carbonitrile (357.4±32.0 °C; 1.31±0.1 g/cm³) are substantially higher compared to the unsubstituted parent [1,1′-biphenyl]-4-carbonitrile (CAS 2920-38-9; predicted bp 285.4±23.0 °C) and to the mono-fluoro analog 2′-fluoro-[1,1′-biphenyl]-4-carbonitrile (CAS 204699-72-9; predicted bp 320.8±22.0 °C) . This difference in predicted boiling point and density directly reflects the added mass and polarizability introduced by the combined chloro and fluoro substituents.

Physicochemical properties Thermal stability Purification

Synthetic Utility: Suzuki-Miyaura Coupling Scaffold

The synthesis of 4′-chloro-3-fluoro[1,1′-biphenyl]-4-carbonitrile is achieved via Suzuki-Miyaura cross-coupling, a reaction that yields the target scaffold in typical yields of 65-82% under optimized Pd-catalyzed conditions . In contrast, analogous non-fluorinated biphenylcarbonitriles synthesized via similar methods exhibit a broader yield range (45-80%) and often require more forcing conditions to overcome electronic deactivation . The presence of the 3-fluoro substituent activates the aryl halide toward oxidative addition, while the 4-chloro group on the opposing ring provides a handle for further cross-coupling or nucleophilic aromatic substitution, creating a differentiated synthetic entry point that simpler or differently substituted biphenyl-4-carbonitriles do not offer.

Synthetic chemistry Cross-coupling Building block

Cytotoxicity Differentiation in MCF-7 Cells

In a cytotoxicity study, 4′-chloro-3-fluoro[1,1′-biphenyl]-4-carbonitrile exhibited an IC50 of 15.6 μM against the MCF-7 human breast adenocarcinoma cell line . This value is distinct from the IC50 of 3.8 μM reported for 2′-fluoro-[1,1′-biphenyl]-4-carbonitrile (CAS 204699-72-9) in the same cell line , highlighting how the regioisomeric arrangement and combination of chloro and fluoro substituents can produce a markedly different cytotoxic profile. While both compounds are biphenyl-4-carbonitriles, the 4-chloro,3-fluoro substitution pattern yields a >4-fold lower potency, indicating a unique structure-activity relationship.

Anticancer activity Cytotoxicity Drug discovery

Antioxidant Activity: DPPH Radical Scavenging

In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, 4′-chloro-3-fluoro[1,1′-biphenyl]-4-carbonitrile demonstrated an IC50 of 12.5 µg/mL . This activity falls between the higher potency of a reference antioxidant (IC50 = 10.0 µg/mL) and the significantly lower potency of many unsubstituted biphenylcarbonitriles, which often exhibit IC50 values >100 µM (or >20,000 µg/mL) [1]. The presence of both chloro and fluoro substituents appears to confer moderate radical scavenging ability, a property not observed in the unsubstituted parent scaffold and only modestly present in mono-halogenated analogs.

Antioxidant Radical scavenging Structure-activity relationship

4′-Chloro-3-fluoro[1,1′-biphenyl]-4-carbonitrile – Application Scenarios


Suzuki-Miyaura Coupling Building Block

The compound's higher predicted boiling point and density compared to unsubstituted biphenylcarbonitriles suggest enhanced thermal stability, making it suitable for high-temperature coupling reactions. Its synthesis via Suzuki-Miyaura cross-coupling positions it as an ideal substrate for further functionalization via similar Pd-catalyzed reactions, enabling the construction of complex molecular libraries where the precise 4-chloro,3-fluoro substitution pattern is required for target engagement.

MCF-7 Cytotoxicity SAR Comparator

The 4.1-fold lower cytotoxicity (IC50 = 15.6 µM) compared to the 2′-fluoro analog (IC50 = 3.8 µM) in MCF-7 cells makes this compound a valuable control in SAR studies. Researchers investigating the impact of halogen regioisomerism on anticancer activity can use this compound to demonstrate that potency is not simply additive with halogen count, but is exquisitely sensitive to substitution pattern, providing a clear benchmark for the design of more potent or selective derivatives.

Radical Scavenging Tool Compound for Oxidative Stress

With an IC50 of 12.5 µg/mL in the DPPH assay , this compound exhibits a moderate level of antioxidant activity that is absent in unsubstituted biphenylcarbonitriles (>20,000 µg/mL) [1]. It can be employed as a positive control in experiments designed to evaluate the contribution of halogen substitution to free radical scavenging, or as a starting point for the development of novel antioxidants based on the biphenyl-4-carbonitrile scaffold.

Materials Intermediate with Thermal Robustness

The elevated predicted boiling point (357.4±32.0 °C) and unique electronic profile conferred by the halogen substitution pattern make this compound a candidate for incorporation into liquid crystalline materials or organic electronic devices where thermal stability and specific intermolecular interactions are critical performance parameters.

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